2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
3-Fluorophenylacetic acid, a compound with a similar structure, has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process could potentially be applied to the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS . For example, the structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed using these methods .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported . This reaction could potentially be relevant to the chemical reactions of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of a compound can be determined experimentally .Scientific Research Applications
Fluorescence Spectroscopy and Metal Ion Detection
- Lambert et al. (2000) explored the properties of compounds including 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid for detecting aluminium ions (Al3+). They found that certain ligands fluoresce strongly when coordinated to Al3+, suggesting potential applications in selective metal ion detection and biological studies (Lambert et al., 2000).
Pharmaceutical Applications and Biological Activity
- Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-thiazole nucleus, demonstrating antimicrobial and enzyme inhibition activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Fluorescence Origin in Carbon Dots
- Shi et al. (2016) identified that organic fluorophores like TPDCA and TPCA, similar in structure to 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, are key to the fluorescence of carbon dots. This indicates its potential role in enhancing the fluorescence of carbon-based materials (Shi et al., 2016).
Fungicidal and Antiviral Activities
- Fengyun et al. (2015) synthesized derivatives of 2-amino-1,3-thiazole-4-carboxylic acid and found them to exhibit good fungicidal activity, highlighting its potential in agricultural applications (Fengyun et al., 2015).
Corrosion Inhibition
- Gong et al. (2019) studied the inhibitory effects of halogen-substituted thiazole derivatives on mild steel corrosion. These findings suggest the potential application of similar compounds in preventing metal corrosion (Gong et al., 2019).
Agonist Activities in Biochemistry
- Kinoshita et al. (2016) identified compounds including a 1,3-thiazole-4-carboxylic acid derivative as potent dual EP2 and EP3 agonists. This highlights its potential in developing targeted biochemical agents (Kinoshita et al., 2016).
Anti-Inflammatory and Antinociceptive Activity
- Alam et al. (2010) synthesized thiazolo pyrimidine derivatives and found significant anti-inflammatory and antinociceptive activities, pointing towards potential therapeutic applications (Alam et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPPYHUQIRQQLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640026 |
Source
|
Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
886369-06-8 |
Source
|
Record name | 2-(3-Fluorophenyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886369-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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